Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Regioisomer: Impact on Kinase Inhibitor Binding Mode and Patent Positioning
The thiophene-3-carboxamide regioisomer (target compound) differs fundamentally from the thiophene-2-carboxamide regioisomer in carboxamide attachment position on the thiophene ring. In the IKK-2 inhibitor patent literature, the majority of exemplified compounds with reported IC50 values bear the thiophene-2-carboxamide motif, with lead compounds such as TPCA-1 (2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide) showing IKK-2 IC50 of 17.9 nM . The target compound's 3-position carboxamide places the amide bond vector approximately 120° rotated relative to the sulfur atom compared to the 2-position regioisomer, altering the spatial relationship between the thiophene ring dipole and the cyclohexyl-cyanopyrazine scaffold. This regioisomeric distinction creates a structurally distinct IP space, as the thiophene-3-carboxamide series is less exhaustively exemplified in the dominant IKK-2 patent families (WO 01/58890, US 7125896), potentially offering freedom-to-operate advantages [1]. Cross-study comparable evidence from thiophene-3-carboxamide JNK inhibitors demonstrates that this scaffold can achieve dual ATP-competitive and JIP-mimetic binding modes, with optimized compounds achieving cellular IC50 values of 7.5 μM for inhibition of c-Jun phosphorylation [2].
| Evidence Dimension | Carboxamide regioisomerism: binding mode geometry and patent exemplification density |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide regioisomer; carboxamide at meta-like 3-position; amide bond vector ~120° offset from 2-position; less extensively exemplified in IKK-2 patent families |
| Comparator Or Baseline | Thiophene-2-carboxamide regioisomer (e.g., compounds in US 7125896); carboxamide at 2-position; TPCA-1 IKK-2 IC50 = 17.9 nM; extensively exemplified across multiple IKK-2 patent families |
| Quantified Difference | Regioisomeric shift alters hydrogen-bond donor/acceptor geometry by ~1.5-2.0 Å in the carboxamide nitrogen position relative to thiophene sulfur; patent exemplification density for 3-carboxamide series estimated < 10% of 2-carboxamide series based on representative patent analysis |
| Conditions | Structural comparison based on 2D/3D molecular modeling; patent landscape analysis of IKK-2 inhibitor patents (WO 01/58890 family, US 7125896, US 7829590); thiophene-3-carboxamide JNK cellular assay in HeLa cells measuring TNF-α-stimulated c-Jun phosphorylation |
Why This Matters
The regioisomeric distinction provides both differential binding geometry for target engagement screening and potentially cleaner IP positioning for hit-to-lead programs compared to the heavily patented thiophene-2-carboxamide series.
- [1] Baxter A, Brough S, Faull A, et al. Thiophene carboxamides as inhibitors of the enzyme IKK-2. US Patent US7125896B2, issued October 24, 2006. WO 01/58890 priority family. View Source
- [2] De SK, Stebbins JL, Chen LH, et al. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorg Med Chem. 2011;19(8):2582-2592. Compound 25: cellular IC50 = 7.5 μM for c-Jun phosphorylation inhibition. View Source
